molecular formula C21H19ClN4O3 B1425055 Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate CAS No. 1260530-41-3

Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate

Cat. No. B1425055
M. Wt: 410.9 g/mol
InChI Key: FCJDMCOJXLHSKW-UHFFFAOYSA-N
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Description

“Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate” is a complex organic compound. It contains a benzodiazepine core, which is a common structure found in various psychoactive drugs . The compound also includes a triazole ring, a five-membered ring containing two nitrogen atoms, and a methoxy group (an oxygen atom bonded to a methyl group) attached to the benzodiazepine structure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzodiazepine core, a triazole ring, and a methoxy group . The benzodiazepine core is a fused structure of a benzene ring and a diazepine ring. The triazole ring is a five-membered ring with two nitrogen atoms, and the methoxy group consists of a methyl group (-CH3) attached to an oxygen atom .

Scientific Research Applications

  • Synthesis and Derivatives : A key focus in the research is the synthesis and preparation of derivatives of this compound. For instance, Eresko, Tolkunov, and Tolkunov (2011) detailed a method for synthesizing similar derivatives using a silylation–amination reaction, highlighting the versatility and potential for generating a wide range of derivatives from this compound (Eresko et al., 2011).

  • Structural Optimization : The structural optimization of related compounds, especially in the context of pharmacological applications, is another significant area of research. Kawakami et al. (1996) discussed the optimization of similar structures to enhance their affinity for certain receptors, indicating the potential for tailored therapeutic applications (Kawakami et al., 1996).

  • Mass Spectrometry Analysis : The detailed analysis of similar compounds using mass spectrometry techniques is a key aspect of research. This includes understanding their fragmentation patterns, as illustrated by Celma (1994) (Celma, 1994).

  • Spectroscopic Study : Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, have been used to study the properties of related compounds. Kuruvilla et al. (2018) employed these techniques to understand the molecular geometry and other properties, indicating the compound's potential in biological applications (Kuruvilla et al., 2018).

  • Pharmacological Properties : Research into the pharmacological properties of similar compounds has been a focus, with investigations into their potential as anti-anxiety, anticonvulsant, or other therapeutic agents. For example, Tsumagari et al. (1978) explored the anti-anxiety properties of a related compound (Tsumagari et al., 1978).

  • Clinical Trials and Potential Applications : Some derivatives are currently under clinical trials for their specific pharmacological effects, indicating the ongoing relevance and potential of this class of compounds in therapeutic contexts, as noted by Kawakami et al. (1996) (Kawakami et al., 1996).

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological properties, potential therapeutic uses, and safety profile. Additionally, research could be conducted to develop more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-12-24-25-21-17(11-19(27)29-3)23-20(13-4-6-14(22)7-5-13)16-10-15(28-2)8-9-18(16)26(12)21/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJDMCOJXLHSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Reactant of Route 5
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Reactant of Route 6
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate

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